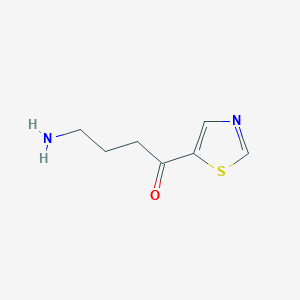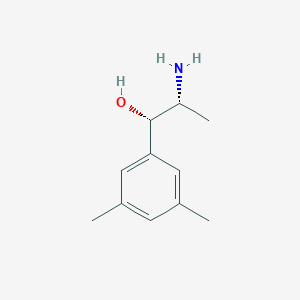![molecular formula C10H13NO3 B13153851 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a pyrrolidine moiety, which includes a hydroxymethyl group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pyrrolidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring is known to interact with various enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug development.
Prolinol: A derivative of pyrrolidine used in organic synthesis and as a chiral auxiliary.
Uniqueness
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is unique due to its combination of a furan ring and a pyrrolidine moiety with a hydroxymethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2/t8-/m0/s1 |
InChI-Schlüssel |
DIYHEMGBPBEONP-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=CC=C(O2)C=O)CO |
Kanonische SMILES |
C1CC(N(C1)C2=CC=C(O2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
